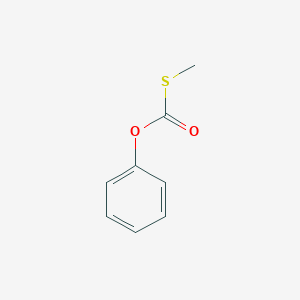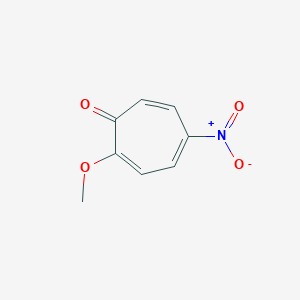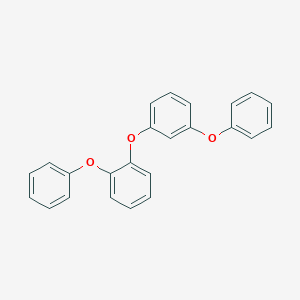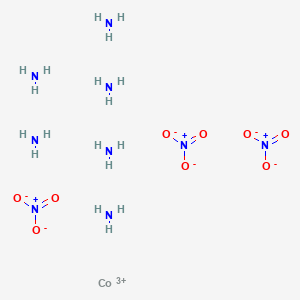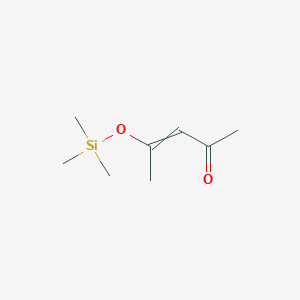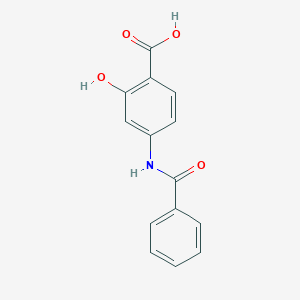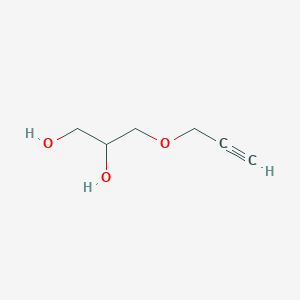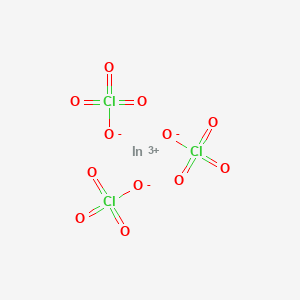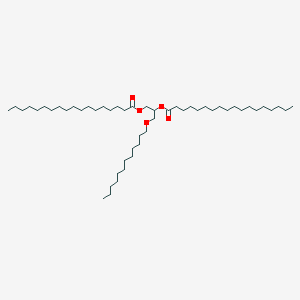
1-Dodecyl-2,3-distearoylglycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecyl-2,3-distearoylglycerol (DOSG) is a synthetic lipid molecule that has gained attention in the scientific community due to its unique properties. DOSG is a glycerolipid composed of two stearic acid molecules and one dodecyl alcohol molecule. It has been found to have potential applications in various fields such as drug delivery, nanotechnology, and biomedicine.
Mécanisme D'action
The mechanism of action of 1-Dodecyl-2,3-distearoylglycerol is not fully understood. However, it is believed that 1-Dodecyl-2,3-distearoylglycerol interacts with cell membranes and alters their properties. 1-Dodecyl-2,3-distearoylglycerol has been shown to increase membrane fluidity and permeability, which may enhance drug delivery and improve the efficacy of anti-inflammatory and anti-tumor agents.
Effets Biochimiques Et Physiologiques
1-Dodecyl-2,3-distearoylglycerol has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the growth of cancer cells. 1-Dodecyl-2,3-distearoylglycerol has also been found to increase the activity of antioxidant enzymes and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-Dodecyl-2,3-distearoylglycerol has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It is also biocompatible and has low toxicity. However, 1-Dodecyl-2,3-distearoylglycerol has some limitations. It is relatively expensive compared to other surfactants, and its use may require specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 1-Dodecyl-2,3-distearoylglycerol. One area of interest is the development of 1-Dodecyl-2,3-distearoylglycerol-based drug delivery systems for the treatment of various diseases. Another area of research is the use of 1-Dodecyl-2,3-distearoylglycerol as a surfactant in the synthesis of nanoparticles for biomedical applications. Additionally, further studies are needed to elucidate the mechanism of action of 1-Dodecyl-2,3-distearoylglycerol and its potential applications in biomedicine.
Conclusion:
In summary, 1-Dodecyl-2,3-distearoylglycerol is a synthetic lipid molecule that has potential applications in various fields of scientific research. Its unique properties make it a promising candidate for drug delivery, nanotechnology, and biomedicine. Further research is needed to fully understand the mechanism of action of 1-Dodecyl-2,3-distearoylglycerol and its potential applications in these fields.
Méthodes De Synthèse
1-Dodecyl-2,3-distearoylglycerol can be synthesized through a two-step process. In the first step, stearic acid is reacted with dodecyl alcohol to form 1-dodecyl-2,3-distearyl glycerol. In the second step, this intermediate is hydrogenated to produce 1-Dodecyl-2,3-distearoylglycerol. The synthesis of 1-Dodecyl-2,3-distearoylglycerol is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
1-Dodecyl-2,3-distearoylglycerol has potential applications in various fields of scientific research. In drug delivery, 1-Dodecyl-2,3-distearoylglycerol can be used as a carrier for hydrophobic drugs due to its amphiphilic nature. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs. 1-Dodecyl-2,3-distearoylglycerol can also be used as a surfactant in nanotechnology to stabilize nanoparticles and improve their dispersibility. In biomedicine, 1-Dodecyl-2,3-distearoylglycerol has been found to have anti-inflammatory and anti-tumor properties.
Propriétés
Numéro CAS |
10322-32-4 |
|---|---|
Nom du produit |
1-Dodecyl-2,3-distearoylglycerol |
Formule moléculaire |
C51H100O5 |
Poids moléculaire |
793.3 g/mol |
Nom IUPAC |
(3-dodecoxy-2-octadecanoyloxypropyl) octadecanoate |
InChI |
InChI=1S/C51H100O5/c1-4-7-10-13-16-19-22-24-26-28-30-32-35-38-41-44-50(52)55-48-49(47-54-46-43-40-37-34-21-18-15-12-9-6-3)56-51(53)45-42-39-36-33-31-29-27-25-23-20-17-14-11-8-5-2/h49H,4-48H2,1-3H3 |
Clé InChI |
PTFPZKGPJIEOSX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Synonymes |
Bisstearic acid 1-[(dodecyloxy)methyl]ethylene ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)
